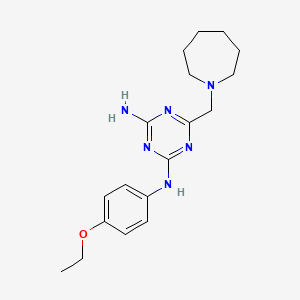![molecular formula C21H20O4 B5557196 ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)
ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate often involves intricate organic synthesis techniques. For instance, the synthesis and crystal structure of related compounds have been reported, demonstrating the complexity and precision required in synthesizing such molecules. The methodologies can range from direct condensation reactions to more complex multi-step processes involving specific reagents and catalysts to achieve the desired structural frameworks and functionalities (Crich & Bowers, 2006).
Molecular Structure Analysis
The molecular structure of these compounds is typically determined using spectroscopic techniques and X-ray crystallography. These methods provide detailed information on the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. For example, the crystal structure of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate reveals specific details about its molecular configuration and the spatial arrangement of its functional groups, which are crucial for understanding its chemical behavior (Choi & Kim, 2017).
Chemical Reactions and Properties
The chemical reactivity of ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate involves its participation in various organic reactions. These reactions can include nucleophilic substitution, condensation, and rearrangement processes that modify the compound or introduce new functional groups, affecting its physical and chemical properties. The specific chemical properties depend on the structure and functional groups present in the molecule.
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, are influenced by their molecular structure. The determination of these properties is essential for understanding the compound's behavior in different environments and for its application in various fields. For example, the crystal structure analysis provides insights into the compound's stability, packing, and potential intermolecular interactions, which are critical for its application in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are pivotal for the compound's applications. These properties are determined by the functional groups present in the molecule and their interaction with other molecules. Understanding these properties is crucial for predicting the compound's behavior in chemical reactions and its compatibility with other substances in formulations or material applications.
For further information and detailed research insights, you can explore more on consensus.app.
科学的研究の応用
Bridged-ring Nitrogen Compounds Synthesis
Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, related in structure and synthetic utility to ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate, was employed in the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues. These compounds have potential applications in neuroscience research, particularly in studying dopamine's role in neurological disorders (Gentles et al., 1991).
Corrosion Inhibition
A theoretical study on quinoxalines, including derivatives structurally similar to ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate, highlighted their effectiveness as corrosion inhibitors for copper in nitric acid media. This application is significant for protecting industrial equipment and extending the lifespan of metal structures (Zarrouk et al., 2014).
Marine Natural Products
Research on marine fungi yielded new compounds, with structural analysis providing insights into their potential for pharmaceutical applications. Though not directly related, the study emphasizes the importance of marine-derived compounds in discovering novel bioactive substances (Wu et al., 2010).
Crystal Structure Analysis
The detailed synthesis and crystal structure determination of related compounds offer insights into their chemical behavior and potential applications in material science and drug design. Understanding these structures aids in the development of new materials with tailored properties (Lee et al., 2009).
Microbial Production of Ethyl Acetate
A review on the microbial production of ethyl acetate, a short-chain ester, underlines the sustainability of using biomass-derived sugars. This approach is eco-friendly and provides a renewable route for producing solvents and flavorings used in food and beverages (Zhang et al., 2020).
Anti-inflammatory Applications
The enhancement of the anti-inflammatory effect of ethyl 4-biphenylyl acetate by β-cyclodextrin derivatives demonstrates the potential of modifying chemical compounds to improve their therapeutic efficacy. Such research is vital for developing more effective and targeted anti-inflammatory treatments (Arima et al., 1990).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-[2-(4-ethylphenyl)-1,3-dioxoinden-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-3-14-9-11-15(12-10-14)21(13-18(22)25-4-2)19(23)16-7-5-6-8-17(16)20(21)24/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXZNCVKXZEGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)
![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)
![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)


![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)
![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)